![molecular formula C13H28Cl2N2 B1424739 2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 109100-18-7](/img/structure/B1424739.png)
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
“2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It has an average mass of 283.281 Da and a monoisotopic mass of 282.162964 Da .
Synthesis Analysis
The synthesis of piperidine derivatives, including “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, is a significant area of research in organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and plays a significant role in drug design .Chemical Reactions Analysis
Piperidines, including “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anticancer Potential
- A study by Rehman et al. (2018) explored the synthesis of new propanamide derivatives with a piperidinyl-1,3,4-oxadiazole, assessing their effectiveness as potential anticancer agents.
Cardiovascular Activity
- Research by Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, incorporating piperidine in its structure.
Crystal and Molecular Structures
- Kuleshova and Khrustalev (2000) examined the molecular and crystal structures of various hydroxy derivatives of hydropyridine, including those with piperidine rings, to understand the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Synthesis and Bioactivity
- Thimmegowda et al. (2009) studied the synthesis and crystal structure of novel bioactive heterocycles, including compounds with 2-piperidin-1-yl-ethyl rings, highlighting their significance in the structural characterization and biological studies (Thimmegowda et al., 2009).
Anti-Acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized by Sugimoto et al. (1990), evaluated for their anti-acetylcholinesterase activity, indicating potential therapeutic applications (Sugimoto et al., 1990).
Piperidine Derivatives Synthesis
- Shaterian and Azizi (2013) developed an efficient one-pot procedure for the preparation of functionalized piperidine derivatives, demonstrating the versatility of these compounds in various applications (Shaterian & Azizi, 2013).
Mechanism of Action
Future Directions
Piperidines, including “2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2-methyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-6-3-5-10-15(12)11-8-13-7-2-4-9-14-13;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJIAUXENICLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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